

Discovery and history of GLP-1(7-36) amide

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An In-depth Technical Guide to the Discovery and History of GLP-1(7-36) amide

Abstract

Glucagon-Like Peptide-1 (GLP-1) has emerged as a cornerstone of modern therapy for type 2 diabetes and obesity. Its journey from a predicted peptide sequence encoded within the proglucagon gene to a molecule of immense therapeutic importance is a story of meticulous scientific inquiry. This technical guide provides an in-depth chronicle of the discovery, isolation, and functional characterization of the biologically active form, GLP-1(7-36) amide. It details the pivotal experiments that established its role as an incretin hormone, outlines the primary signaling pathways it activates, and presents the methodologies that were instrumental in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science behind GLP-1.

The Incretin Concept and the Proglucagon Precursor

The story of GLP-1 begins with the "incretin effect"—the observation that oral glucose administration elicits a much greater insulin response than an equivalent intravenous dose, suggesting that factors from the gut enhance insulin secretion.[1][2] While Glucose-dependent Insulinotropic Polypeptide (GIP) was the first incretin identified in the 1970s, it did not seem to account for the entire effect.[1][2][3]







The search for the second incretin led to the investigation of the proglucagon gene (GCG). In the early 1980s, the cloning and sequencing of this gene revealed that it encoded not only glucagon but also two other glucagon-like peptides, now known as GLP-1 and GLP-2.[1][2][4] A critical finding was that the proglucagon precursor undergoes tissue-specific post-translational processing, yielding different peptide products in the pancreas versus the intestine.[5][6][7][8]

- In the pancreatic α-cells, the enzyme Prohormone Convertase 2 (PC2) cleaves proglucagon primarily into glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment.[5][8]
- In the intestinal enteroendocrine L-cells and certain neurons, Prohormone Convertase 1/3 (PC1/3) is the dominant enzyme.[5] It cleaves proglucagon into glicentin, oxyntomodulin, GLP-1, and GLP-2.[4][5][8]

This differential processing is the fundamental reason why GLP-1 is a gut hormone, not a pancreatic one.



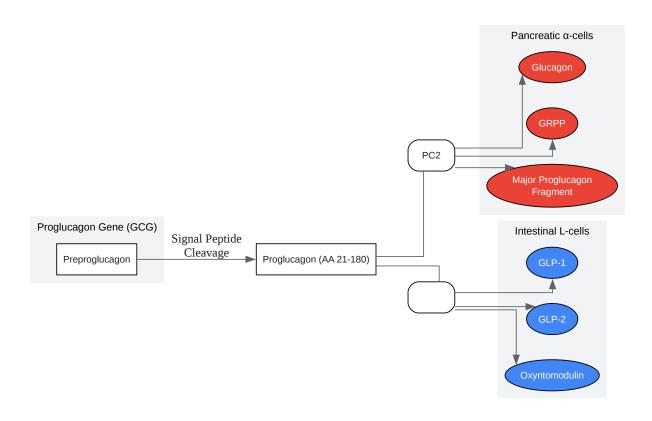


Fig. 1: Tissue-specific processing of proglucagon.

Discovery and Identification of Active GLP-1

While the sequence of the full-length GLP-1 (proglucagon 72-108) was predicted from the gene, the biologically active form remained unknown. The breakthrough came from the foundational work of biochemist Svetlana Mojsov.[9] In 1986, working in the Habener laboratory, she hypothesized and then demonstrated that the full-length peptide might be a precursor for a smaller, truncated form.[9][10]







Her research, involving the chemical synthesis of various GLP-1 fragments and the development of specific antibodies and immunoassays, established that a truncated species, GLP-1(7-37), was the form produced in the intestine.[9][10]

Subsequent studies by other groups involved the direct isolation of the peptide from intestinal extracts. Using a combination of High-Performance Liquid Chromatography (HPLC) and anion-exchange chromatography, a peptide was purified from rat intestine.[11] Fast Atom Bombardment (FAB) mass spectrometry determined its molecular mass to be 3297.4 Da, which corresponded exactly to the predicted mass of GLP-1(7-36) with a C-terminal amide group.[11] This provided the first direct evidence that the glycine residue at proglucagon position 108 serves as a substrate for amidation of the preceding arginine, resulting in GLP-1(7-36) amide (corresponding to proglucagon 78-107 amide).[4][11] It was later confirmed that both GLP-1(7-37) and GLP-1(7-36) amide are produced, are equipotent, and circulate in the bloodstream.[4] [12]



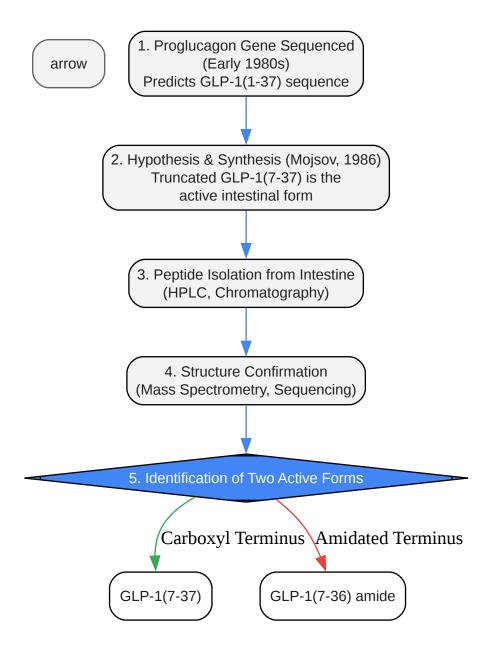


Fig. 2: Logical workflow of the discovery of active GLP-1.

Elucidation of Biological Function

The year 1987 was pivotal for establishing the function of truncated GLP-1. Several labs published rapid-fire discoveries:

• Insulinotropic Activity: Mojsov, Weir, and Habener demonstrated that synthetic GLP-1(7-37) potently stimulated insulin secretion from a perfused rat pancreas in a glucose-dependent manner.[10] Critically, the full-length GLP-1(1-37) had no effect.[10]



- Confirmation in Multiple Models: Holst and colleagues confirmed this powerful insulinotropic effect using both natural pig GLP-1(7-37) and synthetic GLP-1(7-36) amide in a perfused pig pancreas model.[10]
- Cellular Mechanisms: Drucker et al. showed that GLP-1(7-37) directly stimulated cyclic AMP (cAMP) accumulation, insulin gene expression, and glucose-dependent insulin secretion in a rat insulinoma cell line, providing the first evidence for a G-protein coupled receptor.[1]
- First Human Studies: Kreymann and Bloom reported the first studies in humans, demonstrating that an infusion of GLP-1(7-36) amide enhanced insulin secretion and lowered blood glucose, solidifying its role as a physiological incretin in man.[1][12]

Beyond its insulinotropic effects, GLP-1 was also shown to inhibit glucagon secretion, slow gastric emptying, and reduce food intake—all contributing to its overall glucose-lowering and weight-reducing effects.[6][13][14]

Quantitative Data from Early Studies

The initial characterization of GLP-1(7-36) amide and its related forms generated crucial quantitative data that underscored its biological potency.



Parameter	Finding	Species/Model	Reference
Tissue Concentration	Highest concentrations found in the terminal ileum and colon.	Rat	[11]
Insulin Secretion	5 x 10 ⁻¹¹ M GLP-1(7- 37) caused a 3- to 10- fold increase in insulin secretion.	Perfused Rat Pancreas	[15]
Insulin Secretion	\sim 10 ⁻¹⁰ M GLP-1(7-36) amide caused a \sim 2- fold increase in insulin secretion.	Perfused Pig Pancreas	[10]
cAMP Accumulation	GLP-1(7-37) directly stimulated cAMP accumulation in a rat insulinoma cell line.	RINr 1046-38 cells	[1]
Somatostatin Secretion	10 ⁻⁹ M GLP-1(7-36) amide more than doubled somatostatin release.	Perfused Pig Pancreas	[15]
Plasma Half-Life	Extremely short, approximately 2 minutes, due to rapid degradation by DPP- 4.	Human	[4]

GLP-1 Receptor Signaling Pathway

GLP-1 exerts its effects by binding to the GLP-1 Receptor (GLP-1R), a member of the Class B (secretin/glucagon family) of G-protein coupled receptors (GPCRs).[16][17] The binding of GLP-1(7-36) amide to its receptor on pancreatic β -cells initiates a cascade of intracellular events, with the G α s/cAMP pathway being predominant.[16][18]



- Activation & G-Protein Coupling: GLP-1 binds to the GLP-1R, causing a conformational change that activates the coupled heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.[16]
- cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]
- Downstream Effectors: cAMP acts as a second messenger, activating two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
 [16][20]
- Insulin Exocytosis: PKA and Epac phosphorylate multiple targets that collectively promote the exocytosis of insulin-containing granules. This includes:
 - Closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.[20]
 - Opening of voltage-dependent calcium (Ca²⁺) channels, causing an influx of extracellular Ca²⁺.[20]
 - Mobilization of Ca²⁺ from intracellular stores.
 - Direct effects on the exocytotic machinery.

While the G α s/cAMP pathway is primary, evidence also suggests potential coupling to G α q and β -arrestin pathways, which can influence intracellular Ca²⁺ levels and receptor internalization. [18][19]



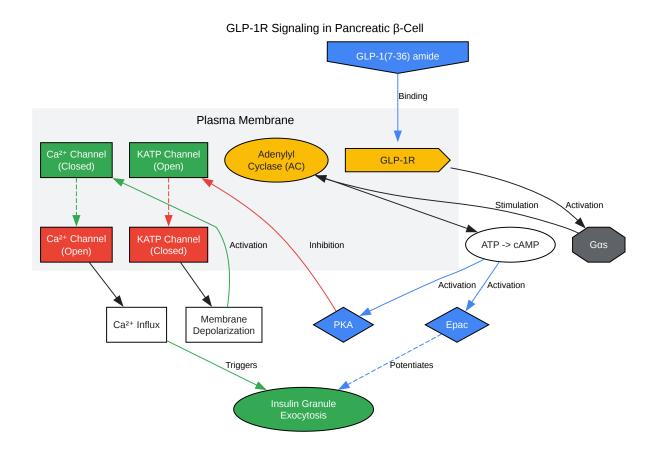


Fig. 3: Primary GLP-1 receptor signaling pathway.

Key Experimental Protocols

The discovery and characterization of GLP-1 relied on several key experimental techniques.

Peptide Isolation and Characterization

This protocol describes the general workflow used to purify GLP-1 from biological tissue in the 1980s.



- Tissue Homogenization: Intestinal tissue (e.g., rat ileum and colon) is collected and homogenized in an acidic extraction buffer (e.g., acid-ethanol) to precipitate larger proteins and solubilize peptides.
- Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptide extract is collected.
- Purification via Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification.
 - Anion-Exchange Chromatography: Separates molecules based on their net surface charge.
 - High-Performance Liquid Chromatography (HPLC): Multiple rounds of reverse-phase HPLC are used, with each step employing a different gradient or column chemistry to achieve separation based on hydrophobicity, leading to a highly purified peptide fraction.
 [11]
- Structural Analysis:
 - Mass Spectrometry: The molecular weight of the final purified peptide is determined using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm its identity.[11]
 - Amino Acid Sequencing: The precise amino acid sequence is determined using methods like Edman degradation.

Perfused Rat Pancreas Assay for Insulin Secretion

This ex vivo technique was crucial for demonstrating the direct insulinotropic effect of GLP-1. [15]

- Surgical Preparation: A rat is anesthetized, and the pancreas, along with associated vasculature (e.g., celiac artery, portal vein), is surgically isolated.
- Perfusion Setup: The isolated pancreas is transferred to a temperature-controlled chamber.
 The celiac artery is cannulated and connected to a perfusion pump, which delivers a

Foundational & Exploratory

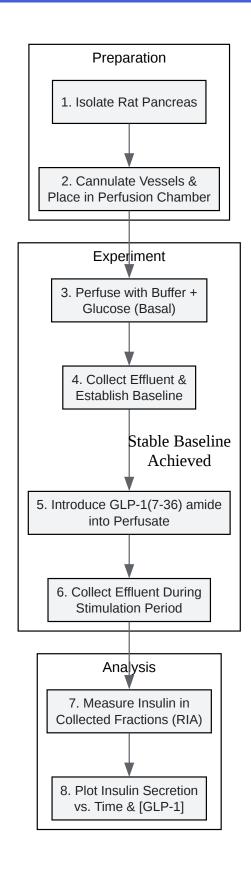




constant flow of Krebs-Ringer bicarbonate buffer gassed with 95% O₂/5% CO₂. The buffer contains a specific glucose concentration (e.g., 6.6 mM).

- Stabilization: The preparation is allowed to stabilize for a period (e.g., 30-40 minutes) until a stable basal insulin secretion rate is achieved. The effluent is collected from a cannula in the portal vein.
- Stimulation: Synthetic GLP-1(7-36) amide, dissolved in the perfusion buffer, is administered for a defined period at various concentrations (e.g., 0.05 nM, 0.5 nM, 5 nM).[15]
- Sample Collection: Effluent fractions are collected at regular intervals (e.g., every minute) before, during, and after GLP-1 administration.
- Quantification: Insulin concentrations in the collected fractions are measured using a specific radioimmunoassay (RIA). The results demonstrate the change in insulin secretion over time in response to GLP-1.







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